N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-14(16)13(15)8-11/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXZKSJSFKRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173735 | |
| Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289061-23-0 | |
| Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289061-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide has been investigated for its antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial folic acid synthesis, making this compound a candidate for developing new antibiotics. Studies have demonstrated that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains .
2. Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Cancer Research
There is growing interest in the application of sulfonamide derivatives in cancer therapy. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it has been shown to inhibit the production of TNF-α, a cytokine involved in systemic inflammation .
Comparison with Similar Compounds
Key Trends :
- Chloro Substituents : Enhance binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase) .
- Fluoro Substituents : Improve metabolic stability and bioavailability in related compounds .
Heterocyclic and Piperazine Derivatives
Key Trends :
- Piperazine/Piperidine Groups : Improve solubility and CNS penetration, as seen in analgesic derivatives .
- Heterocyclic Moieties (e.g., pyridine, thiazole): Enhance anticancer activity through interactions with kinase or protease targets .
Urease and Carbonic Anhydrase Inhibitors
Biological Activity
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide, also known by its chemical structure , is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula :
- Molecular Weight : 324.788 g/mol
- CAS Number : 19837-92-4
- MDL Number : MFCD00412678
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of cellular pathways. It has been studied for its potential as an anti-cancer agent, particularly against various human cancer cell lines.
Biological Activities
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5.10 µM to 22.08 µM across different studies, indicating significant potency compared to standard chemotherapeutics such as doxorubicin and sorafenib .
-
Mechanism of Action in Cancer Cells
- The compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of the cell cycle, which is crucial for preventing tumor proliferation .
- It has been noted for its ability to modulate gene expression related to apoptosis and cell survival pathways, contributing to its antitumor efficacy.
- Antioxidant Activity
Table 1: Summary of Biological Activities
| Biological Activity | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.10 | |
| Anticancer | HepG2 | 6.19 | |
| Antioxidant | N/A | EC50 = 0.565 mM |
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor activity of this compound against various cancer cell lines using the sulforhodamine B assay. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics, suggesting a potential role as a novel anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide?
The compound is typically synthesized via multi-step reactions. Key steps include:
- Sulfonamide formation : Reacting 3-chloro-4-fluoroaniline with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in dichloromethane) to form the sulfamoyl intermediate .
- Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in anhydrous solvents .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions and functional groups (e.g., sulfamoyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 343.06) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. How is the biological activity of this compound evaluated in preliminary studies?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : Cell viability assays (MTT) using human cancer lines (e.g., MCF-7, A549) at concentrations 1–100 μM .
- Anti-inflammatory models : Inhibition of COX-2 or IL-6 production in macrophage cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent variation : Replace the chloro/fluoro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Scaffold hybridization : Integrate heterocyclic moieties (e.g., pyrimidine) into the sulfamoyl group to enhance target binding .
- Data correlation : Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. How should researchers address contradictory data in biological activity reports?
- Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) to rule out solvent interference .
- Target-specific assays : Use siRNA knock-downs or enzyme inhibition kits (e.g., HDAC or kinase panels) to isolate mechanisms .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
Q. How can solubility and bioavailability challenges be mitigated during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug design : Esterify the acetamide group to improve membrane permeability, with hydrolysis releasing the active form .
Q. What methodologies identify novel biological targets for this compound?
- Proteomics : SILAC-based profiling to detect protein expression changes in treated cells .
- Phage display : Screen peptide libraries to uncover binding partners .
Q. How can synergistic effects with existing therapeutics be systematically tested?
- Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy with cisplatin or doxorubicin in cancer cells .
- Transcriptomics : RNA-seq to identify pathways co-regulated by the compound and partner drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
